Product packaging for O-(3-methylbut-3-en-1-yl)hydroxylamine(Cat. No.:)

O-(3-methylbut-3-en-1-yl)hydroxylamine

Cat. No.: B13544769
M. Wt: 101.15 g/mol
InChI Key: FLQHCLFRVODTNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(3-methylbut-3-en-1-yl)hydroxylamine is a chemical compound with the molecular formula C5H11NO and a molecular weight of 101.15 g/mol . Its structure features a hydroxylamine group (-NHOH) ether-linked to a 3-methylbut-3-en-1-yl chain, which contains a terminal, reactive alkene functionality . This combination of a nucleophilic hydroxylamine and an electrophilic alkene within the same molecule makes it a valuable bifunctional building block for synthetic organic chemistry and medicinal chemistry research. The terminal alkene (isobutene subunit) is a key handle for further chemical transformation, allowing participation in reactions such as cycloadditions, hydroalkylations, and polymerizations . Researchers can utilize this compound to synthesize more complex nitrogen-containing molecules and heterocyclic scaffolds. The hydroxylamine moiety is a versatile precursor for the preparation of oximes and other N,O-functionalized molecules, which are privileged structures in drug discovery . As with all compounds of this nature, this compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO B13544769 O-(3-methylbut-3-en-1-yl)hydroxylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

O-(3-methylbut-3-enyl)hydroxylamine

InChI

InChI=1S/C5H11NO/c1-5(2)3-4-7-6/h1,3-4,6H2,2H3

InChI Key

FLQHCLFRVODTNI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCON

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of O 3 Methylbut 3 En 1 Yl Hydroxylamine

Nucleophilic Reactivity of the Hydroxylamine (B1172632) Moiety

The nitrogen atom of the hydroxylamine group is nucleophilic, readily participating in reactions with various electrophiles. This reactivity is central to many of its synthetic applications.

O-substituted hydroxylamines, such as O-(3-methylbut-3-en-1-yl)hydroxylamine, react with aldehydes and ketones in a condensation reaction to form O-substituted oximes, also known as oxime ethers. organic-chemistry.orgwikipedia.org This reaction is a cornerstone of carbonyl chemistry and proceeds via a nucleophilic addition of the hydroxylamine nitrogen to the electrophilic carbonyl carbon, followed by the elimination of a water molecule. testbook.comkhanacademy.org The reaction is typically catalyzed by a weak acid. byjus.com

The general mechanism involves the hydroxylamine attacking the carbonyl carbon, forming a tetrahedral intermediate. testbook.com Subsequent proton transfers and the elimination of water lead to the final oxime product. quora.com Aldehydes react to form aldoximes, while ketones yield ketoximes. testbook.com This transformation is highly reliable for a wide range of carbonyl compounds. researchgate.net

Table 1: General Reaction of this compound with Carbonyl Compounds
Reactant 1Reactant 2 (Carbonyl Compound)Product (Oxime Ether)Conditions
This compoundAldehyde (R-CHO)O-(3-methylbut-3-en-1-yl)aldoximeWeakly acidic medium byjus.com
This compoundKetone (R-CO-R')O-(3-methylbut-3-en-1-yl)ketoximeWeakly acidic medium byjus.com

Hydroxylamines can be oxidized to form nitroso compounds. nih.gov This transformation is a key step in various metabolic and synthetic pathways. For instance, N-substituted hydroxylamines can be treated with an alkyl nitrite (B80452) to yield N-nitroso-N-substituted hydroxylamines. google.com While the direct oxidation of this compound would primarily target the nitrogen atom, the specific products would depend on the oxidizing agent and reaction conditions. The formation of nitroso derivatives is significant in understanding the metabolic pathways of various amine and hydroxylamine compounds. nih.gov

Synthetic routes to N-nitroso compounds can also involve the reaction of a nitroso derivative with nitric oxide, followed by reduction. google.com In the context of this compound, N-acylation followed by nitrosation would be a plausible pathway to corresponding N-nitroso derivatives.

The nucleophilic nitrogen of hydroxylamines can participate in conjugate addition (Michael addition) reactions with α,β-unsaturated carbonyl compounds. organic-chemistry.org This reaction involves the addition of the hydroxylamine to the β-carbon of the activated alkene, leading to the formation of a new carbon-nitrogen bond. The reaction is often catalyzed by a base, which enhances the nucleophilicity of the hydroxylamine. The resulting adduct can exist in equilibrium with a cyclic 5-hydroxyisoxazolidine. researchgate.net

This compound is a precursor for the synthesis of heterocyclic compounds, particularly isoxazolidines. Isoxazolidines can be synthesized via the 1,3-dipolar cycloaddition of nitrones with alkenes. repec.orgnih.gov The hydroxylamine can first be oxidized or condensed with an aldehyde to form a nitrone intermediate in situ. This nitrone can then react with a dipolarophile (an alkene) to form the five-membered isoxazolidine (B1194047) ring. repec.org

Given that this compound contains both a hydroxylamine and an alkene moiety, it has the potential to undergo intramolecular cyclization. For example, after conversion to a nitrone, an intramolecular 1,3-dipolar cycloaddition could occur between the nitrone and the terminal alkene, leading to a bicyclic isoxazolidine derivative.

Alternatively, the conjugate addition of the hydroxylamine to an α,β-unsaturated ketone can be followed by an intramolecular cyclization to yield 5-hydroxyisoxazolidines. researchgate.net

Table 2: Cyclization Pathways Involving the Hydroxylamine Moiety
Reaction TypeReactantsIntermediateProduct
Intermolecular 1,3-Dipolar CycloadditionThis compound + Aldehyde + AlkeneNitroneSubstituted Isoxazolidine repec.org
Intramolecular 1,3-Dipolar CycloadditionThis compound + AldehydeNitrone with tethered alkeneBicyclic Isoxazolidine
Conjugate Addition-CyclizationThis compound + α,β-Unsaturated KetoneLinear adduct5-Hydroxyisoxazolidine researchgate.net

Reactions Involving the Terminal Alkene Moiety

The terminal double bond in this compound provides a second site for chemical modification, allowing for transformations typical of alkenes.

Hydroamination involves the addition of an N-H bond across a carbon-carbon double or triple bond. The terminal alkene of this compound is susceptible to such additions. Of particular interest is the potential for an intramolecular Cope-type hydroamination. rsc.org This type of reaction proceeds through a concerted, 5-membered cyclic transition state and is a powerful method for the direct amination of alkenes. rsc.org

In the case of this compound, an intramolecular hydroamination would involve the addition of the N-H bond of the hydroxylamine moiety across the terminal double bond. This would lead to the formation of a five-membered heterocyclic ring, specifically a substituted isoxazolidine. This transformation represents an atom-economical route to cyclic hydroxylamine derivatives.

Olefin Metathesis for Chain Elongation or Ring-Closing

Olefin metathesis is a powerful catalytic method for the formation of carbon-carbon double bonds. The terminal 1,1-disubstituted alkene in this compound makes it a suitable substrate for cross-metathesis (CM) reactions, which can be utilized for chain elongation or the introduction of new functional groups. In a typical cross-metathesis reaction, the compound would be reacted with a partner olefin in the presence of a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst. This would result in the exchange of alkylidene fragments, leading to a new, elongated olefin and a volatile byproduct like isobutylene.

While cross-metathesis with other terminal alkenes can sometimes be complicated by competing self-metathesis reactions, the use of excess partner olefin can favor the desired cross-product. For example, reacting this compound with an electron-deficient alkene could selectively yield a new functionalized product. researchgate.net

Ring-closing metathesis (RCM) is an intramolecular variant that is used to form cyclic structures. For the parent molecule to undergo RCM, it would first need to be functionalized with a second alkene moiety. For instance, N-acylation with an unsaturated acyl chloride (e.g., acryloyl chloride) would produce a diene precursor suitable for RCM, potentially yielding a nitrogen- and oxygen-containing heterocyclic compound.

Table 1: Potential Olefin Metathesis Reactions and Catalysts

Reaction Type Partner Reactant Example Potential Product Structure Common Catalysts
Cross-Metathesis (CM) Methyl acrylate CH3OC(O)CH=CH-CH2-ONH2 Grubbs II, Hoveyda-Grubbs II

Electrophilic Addition Reactions to the Alkene

The electron-rich double bond of the 3-methylbut-3-enyl group is susceptible to electrophilic attack. The addition of protic acids, such as hydrogen halides (HBr, HCl), is expected to proceed according to Markovnikov's rule. pearson.com In the first step, the proton adds to the terminal carbon (C4) of the double bond, which bears more hydrogen atoms. This generates a relatively stable tertiary carbocation at C3. libretexts.org

This carbocation can then be attacked by the halide nucleophile to yield the Markovnikov addition product. However, a competing pathway involving a 1,2-hydride shift from the adjacent carbon (C2) can occur, leading to the formation of a different, but also stable, tertiary carbocation at C2. This rearrangement results in a mixture of constitutional isomers. pearson.comchegg.com The reaction of 3-methyl-1-butene (B165623) with HBr, for instance, yields both 2-bromo-3-methylbutane (B93499) and 2-bromo-2-methylbutane. pearson.com A similar outcome can be anticipated for this compound.

Other electrophilic additions, such as acid-catalyzed hydration (with H₂O/H⁺) or halogenation (with Br₂), would also yield products consistent with the formation of the most stable carbocation intermediate.

Table 2: Predicted Products of Electrophilic Addition Reactions

Reagent Intermediate Carbocation Predicted Major Product(s)
HBr Tertiary carbocation at C3 and C2 (post-rearrangement) O-(3-bromo-3-methylbutyl)hydroxylamine and O-(2-bromo-3-methylbutyl)hydroxylamine
H₂O, H₂SO₄ Tertiary carbocation at C3 O-(3-hydroxy-3-methylbutyl)hydroxylamine

Radical Reactions and Polymerization Initiation Potential

The alkene moiety can also participate in radical reactions. In contrast to electrophilic addition, the radical addition of HBr (in the presence of peroxides) would proceed via an anti-Markovnikov mechanism, with the bromine radical adding to the terminal carbon to form a more stable tertiary radical on the adjacent carbon.

The hydroxylamine functional group itself has a significant role in radical chemistry. Alkyl hydroxylamines are known to act as effective "shortstopping" agents in free-radical polymerizations, meaning they can terminate growing polymer chains by reacting with the radical end. google.comgoogle.com This suggests that this compound possesses a dual nature in the context of polymerization: the alkene can act as a monomer, while the hydroxylamine moiety can act as a polymerization inhibitor or a chain-transfer agent.

Furthermore, certain trialkylhydroxylamines are employed as regulators in nitroxide-mediated radical polymerization (NMP), a type of controlled/"living" radical polymerization. This is due to the reversible homolytic cleavage of the C–O bond adjacent to the nitroxide, which allows for controlled chain growth. acs.org While the subject molecule is not a trialkylhydroxylamine, this highlights the inherent reactivity of the N-O linkage towards radical processes.

Table 3: Potential Roles in Radical Reactions

Role Reaction Condition Mechanism
Monomer Radical initiator (e.g., AIBN, BPO) Successive addition of the alkene to a growing polymer radical chain.
Inhibitor Presence of free radicals The N-H or O-H bond of the hydroxylamine donates a hydrogen atom to a radical, terminating the chain.

| Chain Transfer Agent | Radical polymerization | Abstraction of a hydrogen atom from the hydroxylamine group by a polymer radical, creating a new, less reactive radical. |

Oxidation and Reduction Processes

Oxidation Pathways to Nitrogen-Oxygen Bond Modifications

The hydroxylamine group is susceptible to oxidation. The specific products formed depend on the oxidant used and the substitution pattern of the hydroxylamine. Anodic oxidation of N,O-dialkylhydroxylamines has been studied, indicating that the nitrogen-oxygen moiety is electrochemically active. jst.go.jp For a primary O-alkylhydroxylamine like the title compound, oxidation could potentially lead to the formation of an oxime derivative of the corresponding aldehyde (3-methyl-3-butenal) or further oxidation products. Stronger oxidizing agents might lead to the cleavage of the relatively weak N-O bond.

Table 4: Potential Oxidation Products

Oxidizing Agent Potential Product(s)
Mild oxidants (e.g., MnO₂, PCC) Oxime of 3-methyl-3-butenal

Reduction Strategies to Generate Amines

The reduction of O-alkylhydroxylamines is a common method for synthesizing primary amines. This transformation involves the reductive cleavage of the N-O bond. A variety of reducing agents can accomplish this conversion. Catalytic hydrogenation, using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) or Raney Nickel, is a standard method. nih.gov This process would reduce the N-O bond to yield the corresponding primary amine, 3-methylbut-3-en-1-amine, and water. Notably, under these conditions, the carbon-carbon double bond may also be reduced, leading to 3-methylbutan-1-amine, depending on the reaction conditions and catalyst choice. Other reducing systems, such as zinc metal in acidic media (e.g., Zn/HCl), are also effective for N-O bond cleavage.

Table 5: Reduction Strategies and Products

Reducing Agent/System Primary Product Potential Byproduct (if C=C is also reduced)
H₂ / Pd/C 3-methylbut-3-en-1-amine 3-methylbutan-1-amine
Zn / HCl 3-methylbut-3-en-1-amine Not applicable

Rearrangement Reactions and Fragmentations

While this compound itself is not primed for common named rearrangements, its derivatives could be. For example, reaction with a ketone or aldehyde would form an oxime, which could then undergo a Beckmann rearrangement under acidic conditions. More relevant are nih.govnih.gov-sigmatropic rearrangements, which have been observed for N-aryl-O-vinylhydroxylamine intermediates. organic-chemistry.org If the nitrogen atom of the title compound were functionalized to create a suitable electronic setup (e.g., forming an enamine), a Cope-type rearrangement could be envisioned.

In the context of mass spectrometry, the molecule is expected to undergo predictable fragmentation. The molecular ion (M⁺) would have an odd nominal mass due to the presence of a single nitrogen atom. The fragmentation pattern would likely be dominated by cleavages that form stable ions and neutral fragments. researchgate.netgbiosciences.com Key fragmentation pathways would include:

Cleavage of the weak N-O bond: This is often a primary fragmentation pathway for hydroxylamines, which could lead to ions corresponding to [ONH₂]⁺ or [C₅H₉]⁺.

Alpha-cleavage: Cleavage of the C-C bond alpha to the oxygen atom (CH₂-ONH₂) would result in a resonance-stabilized radical and a cation at m/z corresponding to [CH₂ONH₂]⁺.

Loss of a methyl radical: Fragmentation of the butenyl chain could involve the loss of a methyl group (•CH₃) from the molecular ion to form a stable secondary carbocation.

Table 6: Predicted Key Fragments in Mass Spectrometry

m/z Value Proposed Fragment Ion Fragmentation Pathway
101 [C₅H₁₁NO]⁺ Molecular Ion (M⁺)
86 [C₅H₈N]⁺ Loss of •OH
69 [C₅H₉]⁺ N-O bond cleavage
47 [CH₅NO]⁺ Alpha-cleavage (CH₂-ONH₂)

Sigmatropic Rearrangements Involving the Allylic System

This compound possesses a 1,5-diene-like scaffold incorporating a heteroatom (nitrogen), making it a candidate for nih.govnih.gov-sigmatropic rearrangements. These pericyclic reactions proceed through a cyclic, six-membered transition state and are governed by the principles of orbital symmetry. Specifically, the molecule can be viewed as an analogue of systems that undergo Cope or Claisen rearrangements. Due to the presence of the nitrogen atom, these are more accurately termed aza-Cope or aza-Claisen rearrangements.

The most probable sigmatropic pathway for this compound is a 3-aza-Cope rearrangement, sometimes referred to as an amino-Claisen rearrangement. chem-station.com This process would involve the nih.govnih.gov-sigmatropic shift of the carbon-carbon and nitrogen-oxygen bonds. The reaction is generally believed to proceed through a chair-like transition state to minimize steric interactions, which dictates the stereochemical outcome of the reaction if chiral centers are present. chem-station.com

While specific experimental data for this compound is not available in the reviewed literature, the general mechanism for aza-Cope rearrangements of similar N-alkenyl-O-alkyl hydroxylamines can be described. In such rearrangements, the weak N-O bond is cleaved, which is a key feature in related transformations used for the synthesis of nitrogen-containing heterocycles. rsc.org The reaction is typically thermally induced and, in many cases, is facilitated by the formation of an iminium ion, which lowers the activation energy of the rearrangement. wikipedia.org However, for the parent hydroxylamine, the reaction may require more forcing conditions. The presence of the methyl group on the double bond may influence the equilibrium of the rearrangement.

The table below illustrates the general transformation expected in a 3-aza-Cope rearrangement of an O-alkenyl hydroxylamine.

ReactantTransition StateProduct
O-alkenyl hydroxylamineChair-like cyclic transition stateRearranged unsaturated amine

This table illustrates a generalized 3-aza-Cope rearrangement. Specific conditions and product yields for this compound are not documented in the literature.

Research on analogous systems, such as N,O-diacylhydroxylamines, has demonstrated that nih.govnih.gov-sigmatropic rearrangements can be promoted under mild conditions using a combination of a mild base and a Lewis acid. nih.gov Such conditions facilitate the rearrangement to provide α-acyloxyamides. This suggests that the reactivity of this compound could potentially be tuned by derivatization of the nitrogen atom.

Thermolytic and Photolytic Transformations

The thermal and photochemical reactivity of this compound is anticipated to be characterized by the cleavage of its weakest bonds. The N-O single bond in hydroxylamines is known to be relatively labile and susceptible to homolytic cleavage upon absorption of thermal or photochemical energy.

Thermolytic Pathways:

Under thermal conditions, this compound is expected to undergo fragmentation primarily at the N-O bond. Homolytic cleavage of this bond would generate an aminyl radical and a 3-methylbut-3-en-1-oxyl radical. These highly reactive radical intermediates can then participate in a variety of subsequent reactions, including hydrogen abstraction, disproportionation, or recombination, leading to a complex mixture of products.

Alternatively, cleavage of the C-O bond could occur, yielding a 3-methylbut-3-en-1-yl cation or radical and a hydroxylaminyl anion or radical, respectively. The likelihood of these pathways depends on the specific reaction conditions (e.g., temperature, solvent).

The following table summarizes the potential primary bond cleavage events under thermolysis.

Bond CleavedResulting Fragments (Homolytic Cleavage)
N-OAminyl radical + 3-methylbut-3-en-1-oxyl radical
C-O3-methylbut-3-en-1-yl radical + Hydroxylaminyl radical

This table presents hypothetical primary fragmentation pathways under thermolysis, as specific experimental data for this compound is unavailable.

Photolytic Pathways:

Upon irradiation with ultraviolet light, this compound is expected to absorb energy, promoting it to an excited state. From this excited state, it can undergo various photochemical reactions. Similar to thermolysis, the most probable photochemical event is the homolytic cleavage of the N-O bond, as it is generally the weakest bond in the molecule. Studies on the photolysis of other organic molecules containing hydroxylamine moieties have indicated the formation of radical species. mdpi.com

The resulting aminyl and alkoxyl radicals can then undergo secondary reactions. For instance, the 3-methylbut-3-en-1-oxyl radical could undergo intramolecular cyclization or intermolecular reactions. The specific products would depend on factors such as the wavelength of light used, the presence of photosensitizers, and the reaction medium.

It is important to note that the absence of specific experimental studies on the thermolytic and photolytic behavior of this compound means that these proposed pathways are based on the known reactivity of analogous chemical structures. Further experimental investigation is required to fully elucidate the transformation pathways of this compound under thermal and photochemical conditions.

Mechanistic Investigations of Reactions Involving O 3 Methylbut 3 En 1 Yl Hydroxylamine

Detailed Studies of Nucleophilic Attack Mechanisms

The hydroxylamine (B1172632) group in O-(3-methylbut-3-en-1-yl)hydroxylamine can act as a potent nucleophile, with either the nitrogen or the oxygen atom participating in the nucleophilic attack, although the nitrogen is generally the more nucleophilic center. Nucleophilic substitution reactions are a cornerstone of organic chemistry, typically proceeding through SN1 or SN2 mechanisms. organic-chemistry.org

In an SN2 mechanism, the nucleophile attacks the electrophilic center at the same time as the leaving group departs. This is a concerted, one-step process. chemguide.co.uk For this compound acting as a nucleophile, this would involve the nitrogen's lone pair attacking an electron-deficient carbon, leading to an inversion of stereochemistry at the electrophilic center if it is chiral. The reaction rate in an SN2 reaction is dependent on the concentration of both the nucleophile and the electrophile. masterorganicchemistry.com

Conversely, an SN1 mechanism is a two-step process where the leaving group first departs to form a carbocation intermediate. This is the rate-determining step. The nucleophile then attacks the planar carbocation, which can occur from either face, leading to a racemic or near-racemic mixture of products if the starting material was chiral. organic-chemistry.orglibretexts.org The rate of an SN1 reaction is primarily dependent on the concentration of the electrophile. libretexts.org

The choice between an SN1 and SN2 pathway is influenced by several factors including the structure of the electrophile, the nature of the nucleophile, the leaving group's ability, and the solvent. For instance, primary alkyl halides tend to react via an SN2 mechanism, while tertiary alkyl halides favor an SN1 pathway due to the stability of the resulting tertiary carbocation. chemguide.co.uklibretexts.org In reactions involving this compound, its efficacy as a nucleophile would be a key determinant of the operative mechanism.

Mechanisms of Catalyzed Transformations

Catalysis offers pathways for reactions to occur under milder conditions and with greater selectivity. Both transition metals and organocatalysts can be employed to mediate transformations of this compound.

The alkene moiety in this compound is susceptible to electrophilic activation by transition metals, such as gold(I). Gold(I) complexes are powerful π-acids that can activate alkenes and allenes towards nucleophilic attack. The intramolecular hydroamination of the double bond by the hydroxylamine nitrogen would be a plausible transformation for this substrate.

Mechanistic studies on the analogous gold(I)-catalyzed intermolecular hydroamination of allenes provide significant insight. These investigations, utilizing kinetic analysis and computational studies, have revealed key features of the catalytic cycle. nih.govresearchgate.net It has been found that the reaction can be first-order in both the gold catalyst and the allene, and zero-order in the nucleophile. nih.govcaltech.edu This suggests that the rate-limiting step does not involve the nucleophile. caltech.edu

A proposed mechanism for the gold(I)-catalyzed hydroamination of an alkene would likely involve the following steps:

Coordination of the gold(I) catalyst to the double bond of this compound, forming a π-complex.

Intramolecular nucleophilic attack of the hydroxylamine nitrogen onto the activated alkene. This can proceed through an "outer-sphere" mechanism where the nucleophile is not directly bound to the metal center. nih.gov

Protodeauration of the resulting alkylgold(I) intermediate to release the cyclized product and regenerate the active gold(I) catalyst. This step is often considered the rate-determining step in related systems. nih.gov

Density functional theory (DFT) calculations on similar systems have been instrumental in mapping out the energy profiles of these steps and understanding the chemo-, regio-, and diastereoselectivity of the reaction. nih.gov For this compound, this could lead to the formation of a substituted isoxazolidine (B1194047).

Step in Catalytic CycleDescriptionKey Mechanistic Insights from Analogous Systems
1. Catalyst-Substrate CoordinationThe gold(I) catalyst coordinates to the C=C double bond.Formation of a gold-π complex activates the alkene.
2. Nucleophilic AttackThe tethered hydroxylamine nitrogen attacks the activated double bond.Can occur via an outer-sphere mechanism. nih.gov
3. ProtodeaurationA proton source cleaves the C-Au bond, releasing the product.Often the rate-determining step. nih.gov
4. Catalyst RegenerationThe active gold(I) catalyst is regenerated.Allows for catalytic turnover.

Organocatalysis provides a metal-free alternative for asymmetric synthesis. For a substrate like this compound, with its nucleophilic nitrogen and electrophilic alkene (upon activation), several organocatalytic strategies can be envisioned. One such strategy is the enantioselective Michael addition of the hydroxylamine to an α,β-unsaturated aldehyde or ketone, which could be activated by a chiral secondary amine catalyst (e.g., a prolinol derivative). researchgate.net

The mechanism for such a reaction typically involves the formation of an enamine or iminium ion intermediate. In the context of activating an α,β-unsaturated carbonyl compound, a chiral secondary amine catalyst would react to form a chiral iminium ion. This iminium ion activation lowers the LUMO of the carbonyl compound, making it more susceptible to nucleophilic attack by the hydroxylamine. The stereochemistry of the final product is controlled by the chiral environment created by the catalyst.

Alternatively, the alkene in this compound could potentially be the nucleophile in a vinylogous Mukaiyama aldol (B89426) reaction with an electrophile like isatin, catalyzed by a bifunctional organocatalyst. rsc.org This highlights the dual reactivity of the molecule.

Radical Intermediates and Reaction Progression

While many reactions of hydroxylamines proceed through polar, ionic mechanisms, the N-O bond is relatively weak and can undergo homolytic cleavage to form radical intermediates. Transition metal catalysts, in particular, are known to facilitate reactions of hydroxylamine derivatives through both polar and radical pathways. researchgate.net

A potential radical pathway for this compound could be initiated by a single-electron transfer (SET) from a transition metal catalyst. This could lead to the formation of an aminoxyl radical. These nitrogen-centered radicals could then participate in subsequent bond-forming reactions. For instance, an intramolecular addition of the aminoxyl radical to the pendant double bond would generate a five-membered ring and a carbon-centered radical, which could be further trapped.

Furthermore, reactions of hydroxylamines with hydroxyl radicals (•OH) have been studied, and these reactions proceed with very high rate constants. nih.gov While not a synthetic transformation, this reactivity underscores the susceptibility of hydroxylamines to radical attack. The kinetic isotope effect observed in these reactions suggests that both •OH addition to the aminoxyl moiety and H-atom abstraction can occur. nih.gov

Kinetic and Thermodynamic Analyses of Key Reactions

Kinetic studies are crucial for elucidating reaction mechanisms by determining the rate law, which expresses the relationship between the rate of a reaction and the concentration of the reactants. As mentioned in section 4.2.1, kinetic analysis of the gold(I)-catalyzed hydroamination of allenes revealed the reaction to be first-order in the catalyst and the allene, and zero-order in the nucleophile. nih.gov A similar kinetic profile could be anticipated for an intramolecular hydroamination of this compound.

Thermodynamic analysis provides information about the energy changes during a reaction. The thermal decomposition of hydroxylamine has been investigated theoretically, revealing that the initial, energetically favorable step is a bimolecular isomerization to ammonia (B1221849) oxide, with a calculated activation barrier of approximately 25 kcal/mol in the gas phase. acs.org This barrier is lowered to around 16 kcal/mol in aqueous solution, indicating that the decomposition is more favorable in polar solvents. acs.org While this compound is more sterically hindered and substituted, these values provide a baseline for understanding its thermal stability.

ParameterSignificance in Mechanistic StudiesExample from Analogous Systems
Reaction OrderIndicates which species are involved in the rate-determining step.Zero-order in nucleophile for Au(I)-catalyzed hydroamination suggests it is not in the rate-limiting step. nih.gov
Rate Constant (k)Quantifies the rate of a reaction at a given temperature.Reaction of •OH with a cyclic hydroxylamine has a rate constant of (1.0 +/- 0.1) x 109 M-1 s-1. nih.gov
Activation Energy (Ea)The minimum energy required for a reaction to occur.Calculated activation barrier for hydroxylamine isomerization is ~16 kcal/mol in water. acs.org
Thermodynamic StabilityRelates to the overall energy change of a reaction (ΔG).Bimolecular isomerization of hydroxylamine is more favorable than unimolecular bond dissociation. acs.org

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique for tracking the movement of atoms through a reaction, thereby providing definitive evidence for or against a proposed mechanism. wikipedia.orgias.ac.in By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium (B1214612), 12C with 13C, or 14N with 15N), the fate of that specific atom can be followed using techniques like mass spectrometry or NMR spectroscopy. wikipedia.org

For this compound, several isotopic labeling experiments could be designed to probe its reaction mechanisms:

Deuterium Labeling: To investigate the mechanism of a catalyzed intramolecular hydroamination, the hydrogen atoms on the amine could be replaced with deuterium (N-D). If the subsequent protodeauration step is rate-limiting, a kinetic isotope effect (KIE) might be observed. The position of the deuterium in the final product would also confirm the regioselectivity of the addition.

15N Labeling: By using 15N-labeled this compound, the fate of the nitrogen atom can be unequivocally traced in complex rearrangements or fragmentation reactions.

13C Labeling: Specific carbon atoms in the 3-methylbut-3-en-1-yl chain could be labeled with 13C to determine if any skeletal rearrangements occur during a reaction. For example, in a gold-catalyzed cyclization, labeling the C1 or C2 position of the double bond could confirm the mode of nucleophilic attack.

An example of the utility of isotopic labeling can be seen in studies of the photo-induced reaction between glyoxal (B1671930) and deuterated hydroxylamine (ND2OD). These experiments demonstrated that hydrogen atoms from both the OD and ND2 groups could participate in an exchange process, providing insight into the reaction pathway. mdpi.com Similarly, designing such experiments for this compound would be invaluable in solidifying our understanding of its reactivity.

Advanced Spectroscopic and Structural Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of O-(3-methylbut-3-en-1-yl)hydroxylamine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete structural map can be assembled.

One-dimensional (1D) NMR provides foundational information. The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration). The ¹³C NMR spectrum indicates the number of unique carbon environments.

For this compound, with the structure H₂N-O-CH₂(a)-CH₂(b)-C(c)(CH₃(d))=CH₂(e), the predicted 1D NMR data would be as follows:

Predicted ¹H NMR Data
Assignment Label Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
-NH₂-~5.3 (broad)Singlet (broad)2H
-O-CH₂-a~3.8Triplet (t)2H
-CH₂-b~2.3Triplet (t)2H
-C(CH₃)=d~1.7Singlet (s)3H
=CH₂e~4.7Singlet (s)2H
Predicted ¹³C NMR Data
Assignment Label Predicted Chemical Shift (ppm)
-O-CH₂-a~75
-CH₂-b~35
-C(CH₃)=c~145
-C(CH₃)=d~22
=CH₂e~112

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, a key correlation would be observed between the protons at position 'a' (-O-CH₂) and position 'b' (-CH₂-), confirming their adjacency.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments map direct, one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the proton signals to their corresponding carbon signals (e.g., H(a) to C(a), H(b) to C(b), etc.).

Protons from the methyl group (d) to the quaternary and methylene (B1212753) carbons of the double bond (c and e).

Protons at position 'b' to the carbons at 'a' and 'c'.

Protons at position 'a' to the carbon at 'b'.

Predicted 2D NMR Correlations
Experiment Proton Signal Correlated Nucleus (¹H for COSY, ¹³C for HMQC/HMBC)
COSYH(a) (~3.8 ppm)H(b)
HMQC/HSQCH(a) (~3.8 ppm)C(a)
HMQC/HSQCH(b) (~2.3 ppm)C(b)
HMQC/HSQCH(d) (~1.7 ppm)C(d)
HMQC/HSQCH(e) (~4.7 ppm)C(e)
HMBCH(a) (~3.8 ppm)C(b)
HMBCH(b) (~2.3 ppm)C(a), C(c)
HMBCH(d) (~1.7 ppm)C(c), C(e)

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes that cause a change in the molecule's dipole moment.

Raman Spectroscopy: Raman spectroscopy involves scattering of monochromatic light. Vibrational modes that cause a change in the molecule's polarizability are Raman-active. libretexts.org

For this compound, the key functional groups and their expected vibrational frequencies are:

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
N-H Stretch-NH₂3300-3500 (two bands)MediumWeak
C-H Stretch (sp²)=C-H3000-3100 orgchemboulder.compressbooks.pubMediumMedium
C-H Stretch (sp³)-C-H2850-3000 libretexts.orgStrongStrong
C=C StretchAlkene1640-1680 orgchemboulder.compressbooks.pubMedium-WeakStrong
N-H Bend-NH₂1590-1650MediumWeak
C-O Stretch-CH₂-O-1050-1150StrongWeak
=C-H Bend (out-of-plane)=CH₂890-910 spectroscopyonline.comStrongWeak

The complementary nature of IR and Raman is particularly useful. The C=C stretch, which might be weak in the IR spectrum, is typically strong and easily identifiable in the Raman spectrum. uci.edu Conversely, the polar C-O and N-H bonds produce strong signals in the IR spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. uni.lu High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) with high precision, allowing for the calculation of a unique elemental formula.

For C₅H₁₁NO, the monoisotopic mass is 101.08406 Da. uni.lu HRMS would confirm this mass, distinguishing it from other compounds with the same nominal mass. When coupled with liquid chromatography (LC-MS), common adducts are observed in soft ionization techniques like electrospray ionization (ESI).

Predicted HRMS Data (ESI)
Adduct Ion Predicted m/z
[M+H]⁺102.09134 uni.lu
[M+Na]⁺124.07328 uni.lu
[M+K]⁺140.04722 uni.lu

Electron Ionization (EI) is a harder ionization technique that causes the molecule to fragment. The resulting fragmentation pattern provides structural information, acting as a molecular fingerprint. chemguide.co.uk For this compound, characteristic fragmentation pathways would include: libretexts.orgwikipedia.org

Cleavage of the C-O, O-N, or adjacent C-C bonds.

Loss of the hydroxylamine (B1172632) moiety (-ONH₂) or the aminooxy group (-NH₂O).

Fragmentation of the alkenyl chain.

Potential Fragment Ions (EI-MS)
Fragment Structure Lost Neutral Fragment Predicted m/z
[C₅H₉]⁺·ONH₂69
[C₅H₁₀O]⁺˙·NH₂86
[C₄H₇]⁺·CH₂ONH₂55
[NH₂O]⁺·C₅H₉32

X-ray Diffraction Studies for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule, including precise bond lengths, bond angles, and stereochemistry. rigaku.comwikipedia.org The technique requires the molecule to be in a well-ordered, single crystalline form. uq.edu.au

This compound is a small molecule that is predicted to be a liquid or low-melting solid at ambient temperatures. Obtaining a single crystal suitable for X-ray analysis would likely be challenging and may require the synthesis of a crystalline derivative (e.g., a salt with a suitable acid). As such, there is no published X-ray diffraction data for this compound in its native state, and it is a technique that may not be readily applicable without significant effort in crystallization. chemistryworld.comstackexchange.com

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic methods are fundamental for separating the target compound from impurities, starting materials, or byproducts, thereby assessing its purity and enabling its isolation.

Gas Chromatography (GC): Given the compound's molecular weight of 101.15 g/mol and likely volatility, GC is a highly suitable technique for purity analysis. However, the basic nature of the hydroxylamine group can lead to interactions with standard silica-based columns, causing poor peak shape (tailing). mdpi.comlabrulez.com To achieve good chromatography, a specialized basic-deactivated column or a column designed for amine analysis is recommended. labrulez.com Analysis is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS).

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment. A reversed-phase method using a C18 column would be a standard approach. Due to the basicity of the molecule, a buffered mobile phase (e.g., using ammonium (B1175870) acetate (B1210297) or formate) is necessary to control the ionization state and ensure symmetrical peak shapes. Since the molecule lacks a strong UV chromophore, detection can be challenging with standard UV detectors. More universal detectors such as a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (LC-MS) would be required for sensitive detection.

Computational and Theoretical Studies of O 3 Methylbut 3 En 1 Yl Hydroxylamine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like O-(3-methylbut-3-en-1-yl)hydroxylamine, DFT would provide fundamental insights into its geometry, reactivity, and electronic properties.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a flexible molecule such as this compound, which contains several rotatable single bonds, a conformational analysis would be necessary. This involves exploring different spatial arrangements (conformers) to identify the global minimum energy conformation and other low-energy isomers. This analysis is crucial as the molecular conformation can significantly influence its physical and chemical properties.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, identifying the HOMO and LUMO would help in predicting its behavior in chemical reactions.

The distribution of electrons within a molecule is not uniform, leading to regions of partial positive and negative charge. A Molecular Electrostatic Potential (MEP) map visually represents this charge distribution. The MEP is plotted onto the electron density surface of the molecule, with different colors indicating varying electrostatic potentials. Red regions typically denote areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate low electron density (positive potential), prone to nucleophilic attack. An MEP analysis of this compound would identify its reactive sites and provide insights into its intermolecular interactions.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations provide information on static molecular structures, molecular dynamics (MD) simulations can model the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and provide insights into the flexibility and structural changes that occur under different conditions, such as in a solvent or at a particular temperature. For this compound, MD simulations could reveal the preferred conformations in solution and the transitions between them.

Quantum Chemical Calculations for Reaction Pathway Modeling

Quantum chemical calculations are instrumental in modeling the mechanisms of chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, it is possible to map out the entire reaction pathway. This allows for the determination of activation energies and reaction rates, providing a detailed understanding of how a reaction proceeds. For this compound, these calculations could be used to investigate its potential reactions, such as its role in cycloaddition reactions or its decomposition pathways.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can also predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. These predicted spectra can be compared with experimentally obtained data to validate the accuracy of the computational model and the calculated molecular structure. For this compound, calculating its theoretical spectra would be a valuable tool for its characterization and for confirming its identity if it were to be synthesized and analyzed experimentally.

Applications of O 3 Methylbut 3 En 1 Yl Hydroxylamine in Advanced Organic Synthesis and Material Science

Role as a Versatile Synthetic Building Block

The bifunctional nature of O-(3-methylbut-3-en-1-yl)hydroxylamine makes it a valuable precursor in the synthesis of diverse organic structures. The hydroxylamine (B1172632) group can act as a nucleophile, while the terminal double bond is amenable to a wide range of addition and cyclization reactions.

Isoxazolidines are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, which serve as important intermediates in the synthesis of more complex molecules. nih.gov The formation of isoxazolidines from O-alkenyl hydroxylamines can be achieved through palladium-catalyzed cyclofunctionalization. thaiscience.inforesearchgate.netcapes.gov.brnih.gov This process involves the treatment of an O-homoallylhydroxylamine with a palladium(II) catalyst and copper(II) in the presence of a base, methanol, and carbon monoxide. thaiscience.inforesearchgate.netcapes.gov.brnih.gov For this reaction to be effective, an electron-withdrawing group on the hydroxylamine nitrogen is essential. thaiscience.inforesearchgate.netcapes.gov.brnih.gov

A generalized scheme for this type of reaction is presented below:

ReactantCatalyst/ReagentsProduct
N-Protected O-alkenyl hydroxylaminePd(II), Cu(II), Base, CO, MeOHSubstituted Isoxazolidine (B1194047)

This cyclization strategy highlights the potential of this compound to serve as a direct precursor to substituted isoxazolidines, which are themselves valuable building blocks in organic synthesis. thaiscience.info

Nitrogen-containing macrocycles are a significant class of compounds with applications ranging from medicinal chemistry to materials science. The synthesis of these large-ring structures often relies on strategic bond-forming reactions that can efficiently close the macrocyclic ring. While the direct application of this compound as an intermediate in the construction of these macrocycles is not yet a widely reported area of research, its structural features suggest potential utility. The terminal amine and the double bond could, in principle, be utilized in sequential or one-pot reactions to form segments of a larger macrocyclic framework.

The creation of specific stereoisomers is a critical aspect of modern organic synthesis, particularly in the development of pharmaceuticals. The palladium-catalyzed cyclization of O-alkenyl hydroxylamines has been shown to proceed with a high degree of stereoselectivity. thaiscience.info When carbamate (B1207046) protecting groups are used on the nitrogen atom of O-homoallylhydroxylamines, the resulting isoxazolidine products are formed exclusively as their cis isomers. thaiscience.inforesearchgate.netcapes.gov.brnih.gov This diastereoselective formation of isoxazolidines underscores the potential of this compound and its derivatives as reagents in stereoselective bond-forming reactions. thaiscience.info The ability to control the stereochemistry at multiple centers in a single step is a highly desirable feature in the synthesis of complex target molecules.

N-Protecting GroupDiastereoselectivity (cis:trans)
CarbamateExclusive cis formation
Sulfonamide~5:1 mixture of diastereoisomers

Data extrapolated from studies on analogous O-homoallylhydroxylamines. thaiscience.info

Contributions to Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules, where the forces holding them together are weaker intermolecular bonds. The hydroxylamine functional group, with its capacity for hydrogen bonding as both a donor and an acceptor, presents an interesting moiety for the design of supramolecular assemblies. Macrocyclic poly-N-hydroxylamines have been shown to form stable complexes with various metal ions, with the stability influenced by intramolecular hydrogen bonding. While specific studies on the supramolecular chemistry of this compound are not currently in the literature, its potential to engage in hydrogen bonding and coordinate with metal centers suggests it could be a valuable component in the construction of novel supramolecular architectures.

Potential in Polymer Chemistry and Material Science

The incorporation of unique functional groups into polymers is a key strategy for developing new materials with tailored properties. The dual functionality of this compound makes it an intriguing candidate for applications in polymer chemistry.

The terminal alkene group of this compound is a polymerizable handle. It could potentially undergo polymerization or copolymerization with other monomers to create polymers with pendant hydroxylamine groups along the polymer backbone. These functional groups could then be used for post-polymerization modifications, such as grafting other molecules or forming cross-linked networks. The hydroxylamine moiety could also impart specific properties to the resulting polymer, such as altered surface energy, chelating abilities, or redox activity. However, it should be noted that the application of this compound in polymer chemistry is a prospective area, with no current research available in the public domain.

Development of Novel Functional Materials

There is no available research detailing the use of this compound in the development of novel functional materials.

Role in Agrochemical Research

No published studies were found regarding the role of this compound in agrochemical research.

Investigation of Herbicidal Mechanisms at the Biochemical Level

There is no information available on the investigation of the herbicidal mechanisms of this compound at the biochemical level.

Synthetic Strategies for Agrochemical Analogues

There are no documented synthetic strategies for creating agrochemical analogues based on the structure of this compound.

Synthesis and Reactivity of Derivatives and Analogues of O 3 Methylbut 3 En 1 Yl Hydroxylamine

Structural Modifications at the Alkene Moiety and their Impact on Reactivity

The reactivity of O-alkenyl hydroxylamines can be significantly influenced by the substitution pattern of the alkene moiety. While specific studies on O-(3-methylbut-3-en-1-yl)hydroxylamine are limited, research on related O-homoallylhydroxylamines provides valuable insights. The presence of substituents on the double bond can affect the stereochemical outcome of cyclization reactions.

In palladium(II)-catalyzed cyclofunctionalization reactions, the substitution on the alkene can influence the regioselectivity and diastereoselectivity of the resulting isoxazolidine (B1194047) ring. For instance, the reaction of O-homoallylhydroxylamines with palladium(II) and copper(II) in the presence of a base, methanol, and carbon monoxide leads to the formation of isoxazolidines. nih.govnih.gov The stereochemical course of this cyclization is influenced by the substituents on the alkene, which can direct the approach of the nucleophilic nitrogen atom.

Variations in the Hydroxylamine (B1172632) Substituents and their Synthetic Utility

A critical factor governing the reactivity of O-alkenyl hydroxylamines is the nature of the substituent on the nitrogen atom. An electron-withdrawing group on the hydroxylamine nitrogen is essential for many of their key transformations, particularly in palladium-catalyzed cyclizations. nih.govnih.gov

When carbamate (B1207046) groups, such as a benzyloxycarbonyl (Cbz) or a tert-butoxycarbonyl (Boc) group, are used as N-substituents, the resulting N-protected O-homoallylhydroxylamines undergo clean cyclization to form isoxazolidines. nih.govnih.gov These reactions often proceed with high diastereoselectivity, exclusively yielding the cis isomers. nih.govnih.gov The electron-withdrawing nature of the carbamate group is believed to enhance the nucleophilicity of the nitrogen atom towards the palladium-activated alkene, thereby facilitating the cyclization process.

The choice of the N-substituent also plays a crucial role in subsequent transformations of the resulting heterocyclic products, offering a handle for further synthetic manipulations.

Comparative Studies with Other O-Alkylhydroxylamines

While direct comparative studies between this compound and other O-alkylhydroxylamines are not extensively documented, the unique reactivity of the O-alkenyl group sets it apart from its saturated counterparts. The presence of the terminal alkene in this compound and its analogues allows for a range of transformations that are not accessible to simple O-alkylhydroxylamines.

The primary mode of reactivity that distinguishes O-alkenyl hydroxylamines is their participation in intramolecular cyclization reactions, such as the palladium-catalyzed formation of isoxazolidines. nih.govnih.gov This type of reaction is not possible with O-alkylhydroxylamines that lack the alkene functionality. The alkene serves as an internal electrophile that can be activated by a transition metal catalyst, leading to the formation of a new heterocyclic ring.

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives can be achieved through various established methods for the preparation of O-alkylhydroxylamines. A common and effective method involves the alkylation of an N-protected hydroxylamine with a suitable electrophile.

One general approach is the alkylation of ethyl N-hydroxyacetimidate with functionally substituted mesylates, followed by deprotection to yield the desired O-alkylhydroxylamine. This method provides a good alternative to the Mitsunobu reaction. nih.gov For the synthesis of this compound derivatives, one could envision reacting N-hydroxyphthalimide or a related N-protected hydroxylamine with a derivative of 3-methylbut-3-en-1-ol, such as its corresponding mesylate or bromide.

Another versatile route is the Mitsunobu reaction, where an alcohol is reacted with N-hydroxyphthalimide in the presence of a phosphine (B1218219) and an azodicarboxylate. Subsequent hydrazinolysis removes the phthalimide (B116566) protecting group to afford the free hydroxylamine. A general method for synthesizing hydroxylamines involves the reaction of an alcohol with an alkyl sulfonyl halide, followed by reaction with an N-hydroxycyclodiimide and subsequent aminolysis or hydrazinolysis. google.com

Furthermore, N-acylated derivatives, which are crucial for the cyclization reactions, can be readily prepared by treating the free this compound with the corresponding acylating agent, such as an acid chloride or anhydride, under standard conditions.

Structure-Reactivity Relationship (SRR) Studies of Derivatives

Structure-reactivity relationship studies on O-alkenyl hydroxylamine derivatives have primarily focused on the influence of the N-substituent on the outcome of cyclization reactions. As established, the presence of an electron-withdrawing group on the nitrogen atom is a prerequisite for successful palladium-catalyzed cyclofunctionalization to form isoxazolidines. nih.govnih.gov

The nature of this electron-withdrawing group can impact the reaction efficiency and stereoselectivity. For instance, carbamate protecting groups have been shown to be highly effective in promoting the formation of cis-isoxazolidines. nih.govnih.gov This suggests that the electronic properties and steric bulk of the N-substituent play a significant role in the transition state of the cyclization step.

While systematic quantitative SRR studies are not widely available for a broad range of derivatives, the empirical observation of the necessity of an N-electron-withdrawing group provides a clear qualitative structure-reactivity guideline for the design of synthetic strategies utilizing O-alkenyl hydroxylamines. Further studies systematically varying the electronic and steric properties of both the N-substituent and the alkene moiety would be beneficial for a more comprehensive understanding of the structure-reactivity relationships in this class of compounds.

Below is a table summarizing the key structural features and their impact on the reactivity of O-alkenyl hydroxylamine derivatives based on the available research.

Structural FeatureModificationImpact on Reactivity
Alkene Moiety Substitution patternInfluences stereochemical outcome of cyclization reactions.
Hydroxylamine Nitrogen Unsubstituted or alkyl-substitutedGenerally unreactive in palladium-catalyzed cyclofunctionalization.
Hydroxylamine Nitrogen N-electron-withdrawing group (e.g., carbamate)Essential for palladium-catalyzed cyclization to form isoxazolidines; promotes high diastereoselectivity (cis). nih.govnih.gov

Stability, Handling, and Storage Considerations for Research Applications

Factors Influencing Chemical Stability in Various Research Environments

The stability of O-(3-methylbut-3-en-1-yl)hydroxylamine is influenced by several environmental factors, including temperature, light, pH, and the presence of atmospheric oxygen. As a derivative of hydroxylamine (B1172632), it shares some of the parent molecule's inherent instabilities, primarily related to the weak N-O bond. nih.govrsc.org The presence of a terminal double bond in the 3-methylbut-3-en-1-yl group introduces additional potential for reactivity and degradation.

Light: Exposure to ultraviolet (UV) and visible light can induce photolytic degradation. researchgate.net The energy from light can be sufficient to cleave the N-O bond or initiate reactions involving the alkene moiety. nih.govresearchgate.net Photolytic auto-oxidation, a process involving free radicals, is a known degradation pathway for compounds with unsaturated bonds. heraldopenaccess.us To mitigate this, the compound should be handled in low-light conditions and stored in amber vials or other light-blocking containers.

pH: The stability of hydroxylamines is also pH-dependent. In acidic conditions, the lone pair of electrons on the nitrogen atom can be protonated, forming a hydroxylammonium salt. While this can sometimes increase stability, strongly acidic or basic conditions can catalyze hydrolysis or other decomposition reactions. The optimal pH for storage and handling is typically near neutral, though this can be application-specific.

Oxygen: The hydroxylamine functional group is susceptible to oxidation, which can be initiated by atmospheric oxygen. This can lead to the formation of various oxidation products, including oximes and nitroso compounds. The presence of the double bond in this compound may also increase its susceptibility to oxidation, potentially forming epoxides or other oxygenated byproducts. Handling the compound under an inert atmosphere, such as nitrogen or argon, is a recommended practice to prevent oxidative degradation.

Table 1: Factors Affecting the Stability of this compound

FactorEffect on StabilityMitigation Strategies
Temperature Increased temperature accelerates thermal decomposition.Store at low temperatures (e.g., -20°C). Avoid exposure to heat sources.
Light UV and visible light can cause photolytic cleavage and auto-oxidation.Store in amber or opaque containers. Handle in a dark or low-light environment.
pH Extremes in pH can catalyze hydrolysis and other decomposition reactions.Maintain a near-neutral pH unless otherwise required for a specific application.
Oxygen Susceptible to oxidation, leading to the formation of oximes and nitroso compounds.Handle and store under an inert atmosphere (e.g., nitrogen or argon).

Decomposition Pathways and Byproduct Analysis

The decomposition of this compound can proceed through several pathways, largely dictated by the prevailing environmental conditions. While specific experimental studies on this compound are limited, likely decomposition routes can be inferred from the chemistry of hydroxylamines and unsaturated organic compounds.

Thermal Decomposition: Thermally induced decomposition is a significant concern for hydroxylamine derivatives. nih.gov The primary step is often the homolytic cleavage of the weak N-O bond, generating an aminyl radical and an alkoxy radical. researchgate.net These highly reactive species can then undergo a variety of secondary reactions, including hydrogen abstraction, disproportionation, and rearrangement. For this compound, the presence of the double bond could lead to intramolecular cyclization reactions of the resulting radicals. A theoretical investigation into the thermal decomposition of hydroxylamine suggests that a bimolecular isomerization to ammonia (B1221849) oxide is an energetically favorable initial step. nih.gov

Photolytic Decomposition: Photodissociation of hydroxylamine has been studied and shows that O-H bond cleavage is a preferred process in the excited state. nih.gov For O-substituted hydroxylamines like this compound, photolytic cleavage of the N-O or C-O bonds is also possible. The presence of the alkene functionality introduces the possibility of photo-oxidation, leading to the formation of hydroperoxides, which can initiate further radical chain reactions. heraldopenaccess.us

Hydrolytic Decomposition: In aqueous environments, particularly under acidic or basic catalysis, this compound may undergo hydrolysis. This would likely involve the cleavage of the C-O bond, yielding 3-methyl-3-buten-1-ol (B123568) and hydroxylamine.

Oxidative Decomposition: In the presence of oxidizing agents or atmospheric oxygen, the hydroxylamine moiety can be oxidized. Potential byproducts include the corresponding oxime, 3-methyl-3-butenal oxime, or further oxidation to nitroso and nitro compounds.

Analysis of Byproducts: To identify and quantify the byproducts of decomposition, a combination of analytical techniques would be necessary. Gas chromatography-mass spectrometry (GC-MS) would be suitable for identifying volatile decomposition products. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N) could be employed to characterize the structures of both the parent compound and its degradation products in solution. nih.gov High-performance liquid chromatography (HPLC) coupled with UV and mass spectrometric detection would be useful for separating and identifying non-volatile byproducts.

Optimization of Storage Conditions for Long-Term Research Integrity

To ensure the long-term integrity of research stocks of this compound, storage conditions must be carefully controlled to minimize the impact of the destabilizing factors discussed previously.

Temperature: For long-term storage, it is recommended to keep the compound at low temperatures, ideally at -20°C or below, in a desiccated environment to minimize potential hydrolysis.

Atmosphere: To prevent oxidation, the compound should be stored under an inert atmosphere such as nitrogen or argon. This can be achieved by flushing the storage container with the inert gas before sealing.

Light: The use of amber glass vials or other containers that protect the contents from light is essential to prevent photolytic degradation.

Form of the Compound: In some cases, storing the compound as a salt, such as the hydrochloride salt, may enhance its stability compared to the free base. However, the compatibility of the salt form with the intended research application must be considered. Some O-cyclopropyl hydroxylamines have been shown to be bench-stable as both the free base and the hydrochloride salt when stored at -20°C for several months. rsc.org

Table 2: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature -20°C or belowMinimizes thermal decomposition and reduces the rate of other degradation reactions.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidative degradation of the hydroxylamine moiety.
Container Amber, tightly sealed vialProtects from light to prevent photolytic decomposition and prevents moisture ingress.
State Dry, solid formMinimizes the potential for hydrolysis and other solution-phase degradation pathways.

Purification Methodologies for High-Purity Research Stock

Obtaining a high-purity research stock of this compound is crucial for obtaining accurate and reproducible experimental data. The choice of purification method will depend on the nature of the impurities present, which are often related to the synthetic route used.

Chromatographic Methods: Column chromatography is a versatile and widely used technique for the purification of organic compounds. For O-alkenyl hydroxylamines, silica (B1680970) gel chromatography can be effective. A non-polar eluent system, such as a mixture of dichloromethane (B109758) and methanol, has been successfully used for the purification of related compounds. rsc.org The polarity of the eluent can be adjusted to achieve optimal separation of the desired product from starting materials and byproducts. For larger biomolecules derivatized with this compound, more specialized chromatographic techniques like affinity chromatography or ion-exchange chromatography may be necessary. bio-rad.comsartorius.com

Recrystallization: If the compound is a solid at room temperature, recrystallization can be an effective method for achieving high purity. This technique relies on the differential solubility of the compound and its impurities in a suitable solvent system at different temperatures. For hydroxylamine derivatives, alcohol solvents such as ethanol (B145695) have been used for recrystallization. google.com The process typically involves dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly, inducing the formation of high-purity crystals.

Extraction: Liquid-liquid extraction can be employed as a preliminary purification step to remove certain types of impurities. For instance, if the crude product is in an aqueous solution, extraction with an ether solvent can remove organic impurities. google.com

Distillation: For liquid hydroxylamine derivatives, distillation under reduced pressure can be a viable purification method. However, given the thermal sensitivity of many hydroxylamines, this must be approached with caution to avoid decomposition. google.com

The purity of the final product should be verified using appropriate analytical methods, such as NMR spectroscopy, mass spectrometry, and HPLC, to ensure it meets the requirements of the intended research application.

Future Research Directions and Emerging Paradigms for O 3 Methylbut 3 En 1 Yl Hydroxylamine

Exploration of New Catalytic Systems for Transformations

The unsaturated isobutenyl group and the reactive hydroxylamine (B1172632) moiety in O-(3-methylbut-3-en-1-yl)hydroxylamine present a rich landscape for exploring novel catalytic transformations. Future research could focus on developing selective catalytic systems to modify specific parts of the molecule. For instance, metal-catalyzed cross-coupling reactions could be investigated to functionalize the alkene, while enzyme-catalyzed reactions could offer a green and highly selective route to new derivatives. The development of catalysts for asymmetric synthesis would be particularly valuable for producing chiral compounds with potential applications in pharmaceuticals and materials science.

Development of Advanced Analytical Techniques for In-Situ Monitoring

To fully understand and optimize reactions involving this compound, the development of advanced analytical techniques for real-time, in-situ monitoring is crucial. Spectroscopic methods such as Process Analytical Technology (PAT), including Raman and infrared spectroscopy, could provide valuable kinetic and mechanistic data. Coupling these techniques with mass spectrometry would allow for the identification of transient intermediates and byproducts, offering a deeper understanding of the reaction pathways.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and transformation of this compound into flow chemistry and automated platforms represents a significant step towards more efficient, safer, and scalable chemical production. Flow chemistry offers precise control over reaction parameters, such as temperature, pressure, and reaction time, leading to improved yields and purity. Automated platforms, incorporating robotic systems and machine learning algorithms, could accelerate the discovery of new reaction conditions and the synthesis of novel derivatives.

Design and Synthesis of Advanced Functional Materials Based on the Compound

The unique chemical structure of this compound makes it an attractive building block for the design and synthesis of advanced functional materials. The hydroxylamine group can be used as a handle to graft the molecule onto polymer backbones or surfaces, creating materials with tailored properties. For example, polymers incorporating this compound could exhibit unique thermal, mechanical, or optical properties. Furthermore, the isobutenyl group could participate in polymerization reactions, leading to the formation of novel polymers and copolymers.

Theoretical Predictions Guiding Experimental Research Design

Computational chemistry and theoretical modeling can play a pivotal role in guiding the experimental investigation of this compound. Density Functional Theory (DFT) calculations can be employed to predict the compound's reactivity, spectroscopic properties, and potential reaction mechanisms. Molecular dynamics simulations could provide insights into its behavior in different solvent environments and its interactions with other molecules. These theoretical predictions can help to rationalize experimental observations and guide the design of new experiments, thereby accelerating the pace of research.

Interdisciplinary Research with Material Science and Chemical Engineering

The full potential of this compound can be unlocked through interdisciplinary collaborations between chemists, material scientists, and chemical engineers. Material scientists can contribute their expertise in the characterization and application of new materials derived from the compound. Chemical engineers can address the challenges of scaling up the synthesis and processing of these materials for industrial applications. Such collaborations will be essential to translate fundamental research findings into practical technologies.

Q & A

Basic: What are the recommended synthetic routes for O-(3-methylbut-3-en-1-yl)hydroxylamine, and what reaction parameters are critical for optimizing yield?

Answer:
The synthesis of O-alkylhydroxylamine derivatives typically involves nucleophilic substitution between hydroxylamine and an alkyl halide or epoxide. For this compound, a plausible route is reacting hydroxylamine hydrochloride with 3-methylbut-3-en-1-yl bromide in the presence of a base (e.g., NaOH) under controlled pH (8–10) to avoid over-alkylation. Key parameters include:

  • Temperature: Room temperature or mild heating (25–40°C) to minimize side reactions like elimination.
  • Solvent: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.
  • Stoichiometry: Excess hydroxylamine (1.5–2 eq) ensures complete alkylation .
    Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what structural features should be prioritized?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify the hydroxylamine proton (δ 6–8 ppm, broad) and the allylic protons (δ 4.5–5.5 ppm) in the 3-methylbut-3-en-1-yl group.
    • ¹³C NMR: Confirm the alkene carbons (δ 110–130 ppm) and the hydroxylamine-attached carbon (δ 60–70 ppm).
  • IR Spectroscopy: Detect N–O stretching (~900 cm⁻¹) and O–H/N–H stretches (~3200–3500 cm⁻¹).
  • Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns (e.g., loss of NH₂OH).
    Cross-referencing with computational models (e.g., DFT for NMR shifts) enhances accuracy .

Advanced: How can computational methods resolve contradictions between experimental and theoretical data in the reaction mechanisms of O-alkylhydroxylamines?

Answer:
Discrepancies often arise in regioselectivity (e.g., O- vs. N-acylation). For example, in hydroxylamine reactions with esters, bifunctional catalysis (simultaneous proton transfer via O and N atoms) may explain unexpected product ratios. Steps to resolve contradictions:

Model Selection: Use hybrid functionals (e.g., B3LYP) with solvation models (e.g., PCM) to calculate Gibbs free energy barriers (ΔG‡) .

Kinetic Analysis: Compare computed ΔG‡ values (e.g., 17–20 kcal/mol) with experimental rate constants.

Transition-State Validation: Identify dual proton-transfer pathways (e.g., TS1O-NH2OH-DUAL in ) using intrinsic reaction coordinate (IRC) calculations.
If computational results conflict, re-evaluate solvent effects or consider alternative mechanisms (e.g., tunneling effects in H-transfer steps) .

Advanced: What strategies can address the instability of this compound during storage or reaction conditions?

Answer:
Instability arises from the reactive hydroxylamine group and allylic double bond. Mitigation strategies:

  • Protection/Deprotection: Use acid-labile groups (e.g., PMB for hydroxylamine) to stabilize during synthesis. Remove via TFA or HCl post-reaction .
  • Inert Atmosphere: Store under argon or nitrogen to prevent oxidation.
  • Low-Temperature Storage: Keep at –20°C in anhydrous solvents (e.g., THF).
  • Additives: Include radical scavengers (e.g., BHT) to suppress polymerization of the allylic group .

Advanced: How can derivatization techniques enhance the detection of this compound in analytical assays?

Answer:
Derivatization improves volatility and detectability in GC-MS or LC-MS:

  • Pentafluorobenzyl (PFB) Derivatization: React with PFB hydroxylamine hydrochloride to form stable oximes. Enhances electron capture detection (ECD) sensitivity .
  • Dansyl Chloride Labeling: Introduce fluorescent tags for HPLC-fluorescence detection (LOD ~1 nM).
  • Schiff Base Formation: Condense with aldehydes (e.g., salicylaldehyde) for UV-vis quantification (λmax ~350 nm).
    Validate methods using spiked samples and internal standards (e.g., deuterated analogs) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods due to potential release of volatile byproducts (e.g., NH₃).
  • Spill Management: Neutralize with dilute acetic acid and absorb with vermiculite.
  • Storage: Keep in airtight containers away from oxidizers and metals (risk of explosive decomposition) .

Advanced: How does the allylic substituent in this compound influence its reactivity compared to saturated analogs?

Answer:
The allylic group introduces conjugation and steric effects:

  • Electronic Effects: The alkene stabilizes transition states via hyperconjugation, lowering ΔG‡ in nucleophilic reactions.
  • Steric Hindrance: The branched methyl group slows reactions at the γ-position.
  • Radical Stability: Allylic radicals formed during oxidation are stabilized, increasing susceptibility to polymerization.
    Comparative studies with O-(n-pentyl)hydroxylamine show 2–3x faster acylation rates for the allylic derivative .

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